molecular formula C25H26N6O3 B4120923 Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(4-phenylpiperazin-1-yl)methyl]pyrimidine-5-carboxylate

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(4-phenylpiperazin-1-yl)methyl]pyrimidine-5-carboxylate

Cat. No.: B4120923
M. Wt: 458.5 g/mol
InChI Key: HFQJZJGEARJFHZ-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(4-phenyl-1-piperazinyl)methyl]-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a benzoxazole ring, a piperazine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(4-phenylpiperazin-1-yl)methyl]pyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazole Ring: Starting from o-aminophenol and an appropriate carboxylic acid derivative.

    Formation of the Pyrimidine Ring: Using a condensation reaction between a suitable amidine and a β-dicarbonyl compound.

    Coupling Reactions: Linking the benzoxazole and pyrimidine rings through a series of nucleophilic substitution reactions.

    Introduction of the Piperazine Ring: Using a nucleophilic substitution reaction with a phenylpiperazine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole or piperazine rings.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: Studying its effects on biological systems, including potential therapeutic effects.

    Chemical Biology: Investigating its interactions with biomolecules and its role in biological pathways.

    Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could involve:

    Binding to Enzymes or Receptors: Inhibiting or activating their function.

    Modulating Signal Transduction Pathways: Affecting cellular responses.

    Interacting with DNA or RNA: Influencing gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-5-pyrimidinecarboxylate
  • Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(4-methyl-1-piperazinyl)methyl]-5-pyrimidinecarboxylate

Uniqueness

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(4-phenyl-1-piperazinyl)methyl]-5-pyrimidinecarboxylate is unique due to the specific combination of functional groups and rings, which may confer distinct biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(4-phenylpiperazin-1-yl)methyl]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3/c1-2-33-23(32)19-16-26-24(29-25-28-20-10-6-7-11-22(20)34-25)27-21(19)17-30-12-14-31(15-13-30)18-8-4-3-5-9-18/h3-11,16H,2,12-15,17H2,1H3,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQJZJGEARJFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1CN2CCN(CC2)C3=CC=CC=C3)NC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(4-phenylpiperazin-1-yl)methyl]pyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(4-phenylpiperazin-1-yl)methyl]pyrimidine-5-carboxylate
Reactant of Route 3
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(4-phenylpiperazin-1-yl)methyl]pyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(4-phenylpiperazin-1-yl)methyl]pyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(4-phenylpiperazin-1-yl)methyl]pyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-[(4-phenylpiperazin-1-yl)methyl]pyrimidine-5-carboxylate

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